3-(Cyclopropylamino)propionitrile
CAS No.: 58196-47-7
Cat. No.: VC1968850
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58196-47-7 |
---|---|
Molecular Formula | C6H10N2 |
Molecular Weight | 110.16 g/mol |
IUPAC Name | 3-(cyclopropylamino)propanenitrile |
Standard InChI | InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2 |
Standard InChI Key | OZHWHTICSNFGBZ-UHFFFAOYSA-N |
SMILES | C1CC1NCCC#N |
Canonical SMILES | C1CC1NCCC#N |
Introduction
Structural and Physical Properties
Molecular Structure
3-(Cyclopropylamino)propionitrile contains a three-membered cyclopropyl ring connected to a nitrogen atom, which is linked to a three-carbon chain terminating in a nitrile group. The structural representations include:
The compound features a secondary amine group, making it part of the secondary amines chemical class, which are compounds where two hydrogen atoms attached to the nitrogen have been replaced by carbon radicals .
Physical Properties
The physical properties of 3-(cyclopropylamino)propionitrile are summarized in the following table:
Spectroscopic Data
Collision cross-section data predicted for various adducts of 3-(cyclopropylamino)propionitrile provides valuable information for analytical characterization, particularly in mass spectrometry applications:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 111.09168 | 124.5 |
[M+Na]+ | 133.07362 | 135.4 |
[M+NH4]+ | 128.11822 | 130.5 |
[M+K]+ | 149.04756 | 128.2 |
[M-H]- | 109.07712 | 125.6 |
[M+Na-2H]- | 131.05907 | 130.3 |
[M]+ | 110.08385 | 126.4 |
[M]- | 110.08495 | 126.4 |
Chemical Properties and Reactivity
The chemical properties of 3-(cyclopropylamino)propionitrile are largely determined by its functional groups: the secondary amine and the nitrile. The secondary amine group is capable of participating in various nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acid derivatives or reduction to form primary amines.
The presence of the cyclopropyl group, a strained three-membered ring, contributes to the compound's reactivity profile. This strain can influence reaction pathways and makes the compound useful in ring-opening reactions under specific conditions . The compound's moderate basicity, attributed to the secondary amine functionality, allows it to participate in acid-base reactions and to act as a nucleophile in various synthetic transformations .
Applications
Pharmaceutical Applications
3-(Cyclopropylamino)propionitrile appears in multiple patent documents related to pharmaceutical development, indicating its utility in medicinal chemistry. Notable examples include:
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As a precursor or building block in the synthesis of quinolizinone derivatives, which have potential antimicrobial properties .
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In the preparation of telaprevir and related intermediates, which are used in the treatment of hepatitis C .
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As a structural component in various nitrogen-containing heterocyclic compounds with potential biological activity .
The compound's ability to introduce both cyclopropyl and nitrile functionalities makes it valuable in the design and synthesis of drug candidates.
Research Applications
In research settings, 3-(cyclopropylamino)propionitrile serves as:
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A building block in organic synthesis, particularly for constructing more complex nitrogen-containing compounds .
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A model compound for studying the reactivity of secondary amines containing strained ring systems .
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A precursor for the preparation of specialized reagents used in chemical transformations .
Research-grade material is typically available at ≥97% purity, making it suitable for detailed chemical investigations and synthetic applications that require high-quality starting materials .
Industrial Uses
The industrial applications of 3-(cyclopropylamino)propionitrile are primarily centered around its role as an intermediate in the synthesis of specialty chemicals, particularly those used in the pharmaceutical and agrochemical sectors. The compound is classified as an organic building block, which are fundamental components in the synthesis of complex organic molecules, serving as basic units from which larger and more intricate structures are constructed .
Hazard Statement | Classification | Prevalence in Notifications |
---|---|---|
H302 | Harmful if swallowed [Warning Acute toxicity, oral] | 50% |
H312 | Harmful in contact with skin [Warning Acute toxicity, dermal] | 50% |
H315 | Causes skin irritation [Warning Skin corrosion/irritation] | 100% |
H319 | Causes serious eye irritation [Warning Serious eye damage/eye irritation] | 100% |
H332 | Harmful if inhaled [Warning Acute toxicity, inhalation] | 50% |
H335 | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] | 100% |
The compound is also assigned multiple precautionary statements (P-codes) including P261, P264, P264+P265, P270, P271, P280, and others, which provide guidance on proper handling and emergency response procedures .
Market Analysis
3-(Cyclopropylamino)propionitrile is commercially available from various chemical suppliers, with typical offerings ranging from milligram to gram quantities for research purposes . The compound is marketed primarily as a chemical reagent or building block for synthetic applications.
While specific market data is limited in the public domain, the compound appears to have established a niche in the specialty chemicals market, particularly in the segment serving pharmaceutical research and development. Its availability from multiple suppliers suggests a steady demand within the research community and chemical industry .
Updates to product listings as recent as January 2025 indicate continued commercial interest in this compound . Pricing information varies by supplier and quantity, with research-grade material (≥97% purity) being the standard commercial offering .
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